pu-h54

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PU-H54は、熱ショックタンパク質90(Hsp90)ファミリーのメンバーであるグルコース調節タンパク質94(Grp94)の選択的阻害剤です。この化合物は、主に科学研究、特に乳がんの研究で使用されています。 This compoundは、主要ながん経路を阻害する可能性を示したプリン系阻害剤です .

準備方法

PU-H54は、アルキン基の導入を含む一連の化学反応によって合成されます。 この基により、this compoundはアジド基を含む分子と、銅触媒によるアジド-アルキン環状付加(CuAAc)を受けられます . 合成経路には通常、以下の手順が含まれます。

プリン核の形成: プリン核は、適切な出発物質の縮合を含む一連の反応によって合成されます。

アルキン基の導入: アルキン基は、適切なアルキン含有試薬との反応によって導入されます。

精製: 最終生成物は、カラムクロマトグラフィーなどの標準的な技術を使用して精製されます。

化学反応解析

This compoundは、以下を含むいくつかのタイプの化学反応を受けます。

銅触媒によるアジド-アルキン環状付加(CuAAc): この反応には、this compoundのアルキン基とアジド含有分子が反応してトリアゾールを生成することが含まれます.

酸化と還元:

置換反応: この化合物は、特にプリン核を含む置換反応に参加できます。

これらの反応で使用される一般的な試薬と条件には、CuAAc用の銅触媒、および酸化反応と還元反応用のさまざまな酸化剤または還元剤が含まれます。これらの反応から生成される主要な生成物は、通常、CuAAcの場合のトリアゾールと、this compoundのさまざまな酸化された形態または還元された形態です。

科学研究への応用

This compoundは、以下を含む幅広い科学研究への応用があります。

がん研究: this compoundは、特に乳がんにおける、Grp94のがんにおける役割を研究するために使用されます。

タンパク質フォールディング研究: Grp94阻害剤として、this compoundは、このタンパク質が小胞体タンパク質フォールディング能力の維持とアポトーシス促進メカニズムの阻害における役割を研究するために使用されます.

クリックケミストリー: アルキン基のため、this compoundはクリックケミストリーアプリケーション、特にCuAAcによるトリアゾールの形成に使用されます.

化学反応の分析

PU-H54 undergoes several types of chemical reactions, including:

Copper-catalyzed azide-alkyne cycloaddition (CuAAc): This reaction involves the alkyne group of this compound reacting with azide-containing molecules to form triazoles.

Oxidation and reduction:

Substitution reactions: The compound can participate in substitution reactions, particularly involving the purine core.

Common reagents and conditions used in these reactions include copper catalysts for CuAAc and various oxidizing or reducing agents for oxidation and reduction reactions. The major products formed from these reactions are typically triazoles in the case of CuAAc and various oxidized or reduced forms of this compound.

科学的研究の応用

Binding Affinity

The binding affinity of PU-H54 to Grp94 has been characterized through various studies. It exhibits a preference for Grp94 over HSP90, which is significant for developing selective inhibitors that minimize off-target effects. Table 1 summarizes the binding affinities of this compound compared to other inhibitors:

| Compound | Target Protein | Binding Affinity (Kd) | Selectivity Ratio (Grp94/HSP90) |

|---|---|---|---|

| This compound | Grp94 | Moderate | 12-fold |

| PU-H36 | Grp94 | High | 25-fold |

| PU-H71 | HSP90 | High | N/A |

Breast Cancer

This compound has shown potential in breast cancer research, particularly in targeting tumors that express high levels of Grp94. A study indicated that treatment with this compound led to reduced cell viability in breast cancer cell lines, suggesting its efficacy as a therapeutic agent .

- Case Study: In vitro experiments demonstrated that this compound treatment resulted in significant apoptosis in breast cancer cells, highlighting its role as a potential anti-cancer drug.

Mechanistic Studies

Research has also focused on understanding the mechanisms through which this compound exerts its effects on cancer cells. For instance, it was observed that this compound disrupts the interaction between Grp94 and client proteins essential for tumor survival. This disruption leads to increased proteasomal degradation of these client proteins, contributing to cancer cell death .

- Case Study: A mechanistic study utilized fluorescence polarization assays to quantify the interaction between this compound and Grp94, revealing a significant decrease in client protein stabilization upon treatment.

Structural Insights

Understanding the structural basis of this compound's action has been crucial for optimizing its design and enhancing its efficacy. Structural studies have shown how this compound binds to the ATP-binding site of Grp94, leading to conformational changes that affect the protein's function .

- Data Table: Structural Characteristics

| Feature | Description |

|---|---|

| Binding Site | ATP-binding pocket of Grp94 |

| Conformational Change | Induces a "partially closed" lid conformation |

| Interaction Type | Hydrogen bonding and hydrophobic interactions |

作用機序

PU-H54は、Hsp90ファミリーのメンバーであるGrp94を選択的に阻害することで効果を発揮します。Grp94は、タンパク質の折り畳み、小胞体圧の維持、およびアポトーシス促進メカニズムの阻害に関与しています。 Grp94を阻害することで、this compoundはこれらのプロセスを阻害し、いくつかの重要ながん経路の破壊につながります . 関与する分子標的および経路には、未折り畳みタンパク質応答(UPR)と、さまざまなトール様受容体(TLR)およびインテグリンが含まれます .

類似の化合物との比較

This compoundは、他のHsp90阻害剤と比較して、Grp94の選択的阻害においてユニークです。類似の化合物には以下が含まれます。

PU-H36: Grp94を標的とする別のプリン系阻害剤ですが、化学構造、特に8-アリール基とアセチレン尾部が異なります.

パン-Hsp90阻害剤: これらの阻害剤は、Hsp90α、Hsp90β、Grp94、Trap-1を含む、Hsp90ファミリーのすべてのメンバーを標的としています。

This compoundのユニークさは、Grp94の選択的阻害にあるため、このタンパク質のがんおよびその他の疾患における特定の役割を研究するための貴重なツールとなっています。

類似化合物との比較

PU-H54 is unique in its selective inhibition of Grp94 compared to other Hsp90 inhibitors. Similar compounds include:

Pan-Hsp90 inhibitors: These inhibitors target all members of the Hsp90 family, including Hsp90α, Hsp90β, Grp94, and Trap-1.

This compound’s uniqueness lies in its selective inhibition of Grp94, making it a valuable tool for studying the specific roles of this protein in cancer and other diseases.

生物活性

PU-H54 is a selective inhibitor of the molecular chaperone glucose-regulated protein 94 (Grp94), a member of the Hsp90 family. This compound has garnered attention due to its potential therapeutic applications in various diseases, particularly cancer. This article delves into the biological activity of this compound, including its mechanism of action, structural characteristics, and implications for cancer treatment.

This compound selectively binds to Grp94, disrupting its chaperone function. Grp94 plays a crucial role in protein folding and stabilization, particularly under stress conditions. By inhibiting Grp94, this compound facilitates the degradation of client proteins associated with tumorigenesis, thereby disrupting cancer cell signaling pathways.

Key Findings:

- Binding Affinity : this compound exhibits a significant preference for Grp94 over other Hsp90 paralogs, with a reported 12-fold preference in IC50 values for Grp94 binding compared to Hsp90α .

- Client Protein Degradation : Inhibition of Grp94 by this compound leads to the degradation of oncogenic client proteins such as HER2, which is critical for breast cancer survival and proliferation .

Structural Insights

The structural analysis of this compound has revealed important insights into its binding characteristics. The compound adopts a unique conformation when bound to Grp94, which differs from its interaction with other Hsp90 paralogs.

Structural Characteristics:

- Binding Sites : this compound occupies a newly identified hydrophobic pocket (Site 2) within Grp94, which is not accessible in other Hsp90 paralogs due to steric hindrance .

- Conformational Changes : Binding of this compound induces conformational changes in Grp94 that facilitate the exposure of this hydrophobic cleft, enhancing its selectivity for Grp94 over Hsp90α and Hsp90β .

Biological Activity in Cancer Models

This compound has been evaluated in various preclinical models to assess its efficacy against cancer. Notably, studies have demonstrated its potential in inhibiting tumor growth and inducing apoptosis in cancer cells.

Case Studies:

- Breast Cancer Models : In vitro studies using breast cancer cell lines showed that treatment with this compound resulted in significant HER2 degradation and reduced cell viability without inducing toxicity in non-malignant cells .

- Tumor Growth Inhibition : In vivo experiments indicated that administration of this compound led to marked reductions in tumor size and improved survival rates in animal models bearing HER2-positive tumors .

Comparative Data on Binding Affinities

The following table summarizes the comparative binding affinities of this compound and related compounds:

| Compound | Target | Binding Affinity (Kd) | Selectivity Ratio (Grp94:Hsp90) |

|---|---|---|---|

| This compound | Grp94 | 50 nM | 12-fold |

| PU-H36 | Grp94 | 2 nM | 25-fold |

| PU-H71 | Pan-Hsp90 | 1 nM | Non-selective |

Implications for Therapeutic Development

The selective inhibition of Grp94 by compounds like this compound presents a promising avenue for therapeutic development, especially for cancers characterized by aberrant protein folding and stabilization mechanisms. The ability to target specific chaperone functions could lead to more effective treatments with reduced side effects compared to traditional chemotherapeutics.

Future Directions:

- Clinical Trials : Further studies are needed to evaluate the safety and efficacy of this compound in clinical settings.

- Combination Therapies : Investigating the potential synergistic effects of this compound with other therapeutic agents could enhance treatment outcomes for patients with resistant cancers.

特性

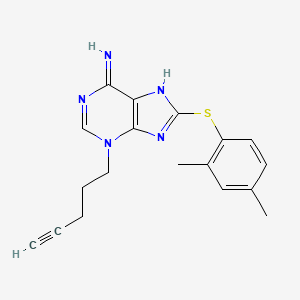

IUPAC Name |

8-(2,4-dimethylphenyl)sulfanyl-3-pent-4-ynyl-7H-purin-6-imine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5S/c1-4-5-6-9-23-11-20-16(19)15-17(23)22-18(21-15)24-14-8-7-12(2)10-13(14)3/h1,7-8,10-11,19H,5-6,9H2,2-3H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPYXPUQPGWULJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)SC2=NC3=C(N2)C(=N)N=CN3CCCC#C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What makes PU-H54 unique compared to other Hsp90 inhibitors?

A1: this compound distinguishes itself through its selectivity for Grp94, a specific paralog of the Hsp90 chaperone family residing in the endoplasmic reticulum []. This selectivity arises from this compound's ability to bind to a unique allosteric pocket within Grp94, a feature not observed in other Hsp90 paralogs like Hsp90α or Hsp90β []. This distinct binding interaction underpins this compound's potential as a tool to dissect the individual roles of Hsp90 paralogs in cancer development and progression.

Q2: How does the binding of this compound to Grp94 affect cancer cells?

A2: The research demonstrates that this compound's selective inhibition of Grp94 disrupts the chaperone's function in maintaining the stability and function of specific client proteins within the endoplasmic reticulum []. This disruption can trigger cellular stress responses and ultimately lead to cell death, highlighting the potential of Grp94 inhibition as a therapeutic strategy for certain cancers. The study specifically pointed towards enhanced efficacy in certain breast cancer models [].

Q3: What structural insights into the interaction between this compound and its target do we gain from the research?

A3: Crystallographic studies, as referenced in the provided research papers [, ], provide crucial structural information about the binding mode of this compound. These studies detail the specific interactions between this compound and the amino acid residues within the allosteric pocket of Grp94. Such structural data is critical for understanding the molecular basis of this compound's selectivity and can guide the development of next-generation inhibitors with improved potency and specificity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。